molecular formula C21H31NO B5992663 N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine

N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine

Cat. No.: B5992663
M. Wt: 313.5 g/mol
InChI Key: LWPOYWXQKQJRAO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine is a synthetic organic compound of significant interest in chemical and pharmaceutical research. Its molecular structure incorporates a tetramethyl-substituted hexahydronaphthalene core, a scaffold observed in various compounds with biological activity, linked to a 2-methoxyphenyl group via an amine bridge. This specific arrangement suggests potential as a key intermediate or a novel chemical entity for probing biological pathways. Primary research applications for this compound are anticipated to include its use as a building block in medicinal chemistry for the synthesis of more complex molecules, as well as its evaluation in biochemical screening assays to identify potential mechanisms of action. Researchers are exploring its utility in developing new therapeutic agents, and its unique structure makes it a valuable candidate for structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all applicable laboratory safety protocols when handling this compound.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO/c1-20(2)12-8-9-15-13-19(21(3,4)14-16(15)20)22-17-10-6-7-11-18(17)23-5/h6-7,10-11,19,22H,8-9,12-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPOYWXQKQJRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1CC(C(C2)NC3=CC=CC=C3OC)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine typically involves several steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Methoxyphenyl Ring: The methoxyphenyl ring is attached via a nucleophilic substitution reaction, where the amine group on the naphthalene core reacts with a methoxyphenyl halide.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Chemical Reactions Analysis

N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds with the help of palladium catalysts.

Scientific Research Applications

N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, potentially affecting processes such as neurotransmission, cell proliferation, and apoptosis.

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methods, and pharmacological data from the evidence.

Structural Comparison
Compound Name Core Structure Substituents (Position) Key Features
Target Compound Hexahydronaphthalene (1,2,4,6,7,8) 3,3,5,5-tetramethyl; N-(2-methoxyphenyl) High saturation, bulky methyl groups, methoxy-phenyl amine
trans-4-(2′-Methylphenyl)-N,N-dimethyltetrahydronaphthalen-2-amine (5p) Tetrahydronaphthalene (1,2,3,4) 4-(2′-methylphenyl); N,N-dimethyl Less saturated core; aryl substituent at C4; dimethyl amine
trans-4-(3′-Chlorophenyl)-N,N-dimethyltetrahydronaphthalen-2-amine (5b) Tetrahydronaphthalene (1,2,3,4) 4-(3′-chlorophenyl); N,N-dimethyl Electron-withdrawing Cl group at C3′; moderate lipophilicity
trans-4-(2′-Bromophenyl)-N,N-dimethyltetrahydronaphthalen-2-amine (5k) Tetrahydronaphthalene (1,2,3,4) 4-(2′-bromophenyl); N,N-dimethyl Bulky Br substituent; potential steric effects on receptor binding
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (3) Naphthalene N-(2,2-diphenylethyl); methoxy Amide linkage; naproxen-derived structure; distinct backbone

Key Structural Differences :

  • Substituents : The 3,3,5,5-tetramethyl groups increase steric bulk and lipophilicity compared to simpler analogs like 5p or 5b. The 2-methoxyphenyl amine may enhance π-π stacking interactions in receptor binding compared to dimethylamine groups .
Pharmacological and Physicochemical Properties
Property Target Compound (Inferred) trans-4-(2′-Methylphenyl)-5p trans-4-(3′-Chlorophenyl)-5b
Melting Point Not reported 220–221°C (HCl salt) Not reported (oil)
Lipophilicity High (tetramethyl groups) Moderate (methylphenyl substituent) Moderate (Cl increases logP slightly)
Receptor Affinity Potential 5-HT2A/2C activity 5-HT2A Ki = 12 nM; 5-HT2C Ki = 28 nM 5-HT2A Ki = 18 nM; 5-HT2C Ki = 45 nM

Key Findings :

  • Analogs with aryl substituents (e.g., 5p, 5k) show nanomolar affinity for serotonin receptors (5-HT2A/2C), suggesting the target compound may also target these receptors. The 2-methoxyphenyl group could mimic the serotonin indole ring, enhancing binding .
  • Increased lipophilicity (due to tetramethyl groups) may improve blood-brain barrier penetration but reduce solubility, necessitating salt formation (e.g., HCl salt) for bioavailability .
Analytical Data Comparison
Technique Target Compound (Expected) trans-4-(2′-Bromophenyl)-5k trans-4-Cyclohexyl-5l
1H NMR δ ~3.8 ppm (OCH3); δ ~1.2 ppm (CH3) δ 6.44–7.63 (aromatic); δ 2.25–4.90 δ 1.97–4.57 (aliphatic/cyclohexyl)
HPLC Retention Longer retention (high lipophilicity) t1 = 11.1 min; t2 = 11.5 min t1 = 15.3 min; t2 = 17.2 min

Notes:

  • The target compound’s methoxy group would produce a distinct singlet in 1H NMR (~3.8 ppm), absent in analogs like 5p or 5k.
  • HPLC data suggest that bulkier substituents (e.g., cyclohexyl in 5l) increase retention time, a trend likely applicable to the tetramethyl groups in the target compound .

Biological Activity

N-(2-methoxyphenyl)-3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its antioxidant effects, enzyme inhibition capabilities, and cytotoxicity against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene core with multiple methyl groups and a methoxyphenyl substituent. This structural arrangement is believed to influence its biological activity significantly.

Antioxidant Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance:

  • DPPH Radical Scavenging: Compounds derived from similar structures showed IC50 values ranging from 0.165 to 0.245 mM in scavenging DPPH radicals . This suggests that the compound may effectively neutralize free radicals and mitigate oxidative stress.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes associated with metabolic disorders and cancer:

  • α-Amylase and α-Glucosidase Inhibition: In vitro studies indicate that certain derivatives act as dual inhibitors of α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism and are targets for managing diabetes .
  • Cyclooxygenase (COX) Inhibition: Although the compound did not outperform established inhibitors in COX-2 inhibition assays, it still demonstrated moderate activity . This suggests potential anti-inflammatory properties.

Cytotoxicity Studies

Cytotoxic effects of this compound were assessed against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
LoVo (Colon)294.32 ± 8.41Induces apoptosis via modulation of Bax/Bcl-2 ratios and activation of caspases
HCT-116 (Colon)298.05 ± 13.26Arrests cell cycle at G1 and G2/M phases

The cytotoxic mechanism involves the activation of intrinsic and extrinsic apoptosis pathways through the upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3 .

Case Studies

A study focusing on similar compounds indicated that their structural variations could lead to diverse pharmacological responses. The findings highlighted the importance of molecular docking simulations to predict binding affinities with target proteins such as COX-2 and LDHA .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example:

  • Stepwise Functionalization : Begin with a tetrahydronaphthalene core, followed by sequential alkylation and amination steps. Use Pd-catalyzed cross-coupling for methoxyphenyl group introduction (similar to methods in and ).
  • Catalyst Optimization : Test palladium or copper catalysts under inert atmospheres (e.g., N₂ or Ar) to minimize side reactions.
  • Purification : Employ HPLC with solvent systems like MeOH:EtOH:Hexanes (5:5:85) for chiral resolution or recrystallization for solid derivatives.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For instance, trans-4-substituted analogs show distinct H-4 proton signals at δ 4.48 ppm (t, J = 4.0 Hz).
  • HRMS : Confirm molecular formula accuracy (e.g., C₁₈H₂₁FN requires [M+H]⁺ = 270.1658).
  • X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for cyclopropane or tetrahydronaphthalene moieties.

Q. How can researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:

  • Solvent Polarity Screening : Test solubility in graded organic solvents (e.g., hexanes → DMSO) to identify optimal dissolution conditions. For example, methoxyphenyl analogs are typically soluble in CHCl₃ or DCM but require sonication in aqueous buffers.
  • Surfactant Use : For in vitro assays, employ Tween-80 or cyclodextrins to enhance aqueous solubility while monitoring stability via HPLC.

Q. What strategies ensure high purity for pharmacological testing?

Methodological Answer:

  • Chromatographic Methods : Use preparative HPLC with gradient elution (e.g., 5%→95% MeOH in H₂O) and monitor purity via UV-Vis at 254 nm.
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexanes) to remove impurities. For oils, perform flash chromatography on silica gel.

Advanced Research Questions

Q. How can computational modeling guide the design of functionally selective analogs?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict substituent effects on binding affinity. For example, 4-fluorophenyl groups enhance serotonin receptor selectivity via hydrophobic interactions.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., 5-HT₂C) to identify key residues (e.g., Phe327) for hydrogen bonding or π-stacking.

Q. What experimental approaches resolve contradictions in biological activity data?

Methodological Answer:

  • Dose-Response Profiling : Conduct assays across a concentration range (e.g., 1 nM–10 µM) to account for non-linear effects. Use statistical tools like ANOVA to validate IC₅₀ discrepancies.
  • Off-Target Screening : Employ panels (e.g., CEREP) to rule out interactions with related receptors (e.g., 5-HT₂A vs. 5-HT₂C).

Q. How does stereochemistry influence pharmacological efficacy?

Methodological Answer:

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually in vitro. For example, (S)-enantiomers of tetrahydronaphthalen-amines show 10-fold higher affinity than (R)-forms.
  • X-ray/NMR Comparison : Correlate absolute configuration (e.g., trans vs. cis) with activity using crystallographic data.

Q. What methodologies assess metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound via LC-MS/MS. Monitor demethylation or hydroxylation metabolites.
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites (e.g., methoxy groups).

Q. How can substituent effects be systematically evaluated to improve target selectivity?

Methodological Answer:

  • SAR Libraries : Synthesize analogs with varied substituents (e.g., 4-fluoro, 5-chloro) on the phenyl ring. Test affinity against target vs. off-target receptors.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models.

Q. What advanced techniques validate interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized receptors. For example, 5-HT₂C binding typically shows k𝒹 < 0.01 s⁻¹ for high-affinity ligands.
  • Cryo-EM : Resolve ligand-bound receptor structures to identify allosteric binding pockets.

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